lithium;4,4-dimethylpent-2-yne
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Overview
Description
Lithium;4,4-dimethylpent-2-yne is an organic compound with the molecular formula C7H12Li It is a lithium salt of 4,4-dimethylpent-2-yne, which is an alkyne characterized by a carbon-carbon triple bond
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of lithium;4,4-dimethylpent-2-yne typically involves the deprotonation of 4,4-dimethylpent-2-yne using a strong base such as n-butyllithium. The reaction is carried out in an inert atmosphere, often under nitrogen or argon, to prevent the highly reactive lithium species from reacting with moisture or oxygen. The reaction is usually performed in a non-polar solvent like hexane or cyclohexane to ensure the solubility of the reactants and products.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include the use of larger reactors, automated systems for handling reactive intermediates, and stringent control of reaction conditions to ensure safety and consistency.
Chemical Reactions Analysis
Types of Reactions
Lithium;4,4-dimethylpent-2-yne undergoes various types of chemical reactions, including:
Addition Reactions: The triple bond in the alkyne can participate in addition reactions with halogens (e.g., bromine) and hydrogen halides (e.g., hydrogen chloride), leading to the formation of dihaloalkanes or haloalkenes.
Substitution Reactions: The lithium atom can be replaced by other electrophiles, such as alkyl halides, to form new carbon-carbon bonds.
Oxidation and Reduction: The compound can be oxidized to form ketones or carboxylic acids, and reduced to form alkanes or alkenes.
Common Reagents and Conditions
Halogenation: Reagents like bromine (Br2) or chlorine (Cl2) in the presence of a solvent such as dichloromethane.
Hydrohalogenation: Hydrogen halides (e.g., HCl, HBr) in an inert solvent.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or ozone (O3).
Reduction: Catalytic hydrogenation using hydrogen gas (H2) and a metal catalyst like palladium on carbon (Pd/C).
Major Products
Dihaloalkanes: From halogenation reactions.
Haloalkenes: From hydrohalogenation reactions.
Ketones and Carboxylic Acids: From oxidation reactions.
Alkanes and Alkenes: From reduction reactions.
Scientific Research Applications
Lithium;4,4-dimethylpent-2-yne has several applications in scientific research:
Organic Synthesis: It is used as a reagent in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds.
Organometallic Chemistry: The compound is used to study the reactivity and mechanisms of organolithium compounds.
Catalysis: It serves as a precursor in the preparation of catalysts for various chemical reactions.
Material Science: The compound is explored for its potential use in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of lithium;4,4-dimethylpent-2-yne involves the interaction of the lithium cation with the π-electrons of the alkyne. This interaction stabilizes the compound and makes it highly reactive towards electrophiles. The lithium cation can also coordinate with other ligands, influencing the reactivity and selectivity of the compound in various reactions.
Comparison with Similar Compounds
Similar Compounds
4,4-Dimethylpent-2-yne: The parent alkyne without the lithium cation.
Lithium Acetylide: A simpler lithium-alkyne compound with a similar reactivity profile.
Lithium Phenylacetylide: Another lithium-alkyne compound with an aromatic substituent.
Uniqueness
Lithium;4,4-dimethylpent-2-yne is unique due to the presence of the bulky tert-butyl group, which provides steric hindrance and influences the reactivity and selectivity of the compound. This makes it a valuable reagent in organic synthesis, particularly in the formation of sterically demanding molecules.
Properties
CAS No. |
74317-35-4 |
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Molecular Formula |
C7H11Li |
Molecular Weight |
102.1 g/mol |
IUPAC Name |
lithium;4,4-dimethylpent-2-yne |
InChI |
InChI=1S/C7H11.Li/c1-5-6-7(2,3)4;/h1H2,2-4H3;/q-1;+1 |
InChI Key |
AMIAVKSDYGVVHT-UHFFFAOYSA-N |
Canonical SMILES |
[Li+].CC(C)(C)C#C[CH2-] |
Origin of Product |
United States |
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